An In-Depth Technical Guide to dl-Norepinephrine-d6 Hydrochloride for Advanced Research Applications
An In-Depth Technical Guide to dl-Norepinephrine-d6 Hydrochloride for Advanced Research Applications
This guide provides a comprehensive technical overview of dl-Norepinephrine-d6 Hydrochloride, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple product description to deliver actionable insights into its application, grounded in established scientific principles.
Introduction: The Quintessential Internal Standard for Catecholamine Research
dl-Norepinephrine-d6 hydrochloride is the deuterated analogue of dl-norepinephrine hydrochloride, a racemic mixture of the endogenous neurotransmitter norepinephrine.[1][2] Its primary and most critical application in the scientific community is as an internal standard for the precise quantification of norepinephrine in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of six deuterium atoms provides a stable isotopic label, ensuring that the internal standard co-elutes with the analyte of interest while being distinguishable by its mass-to-charge ratio.[1] This co-elution is paramount for correcting variations in sample preparation, injection volume, and ionization efficiency, thereby enhancing the accuracy and reproducibility of analytical methods.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of dl-Norepinephrine-d6 Hydrochloride is fundamental to its effective use.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₅D₆NO₃ • HCl | [2] |
| Molecular Weight | 211.7 g/mol | [2] |
| CAS Number | 1219803-04-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in DMSO and water | [2] |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [2] |
Solution Preparation and Storage
Proper preparation and storage of stock and working solutions are critical to maintain the integrity of the standard.
Stock Solution Preparation (1 mg/mL Example):
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Allow the vial of solid dl-Norepinephrine-d6 Hydrochloride to equilibrate to room temperature before opening to prevent condensation.
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Add 1 mL of a suitable solvent (e.g., methanol, DMSO, or a slightly acidic aqueous buffer) to 1 mg of the solid.
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Vortex thoroughly to ensure complete dissolution.
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Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Working Solution Preparation:
Dilute the stock solution to the desired concentration using the same solvent or a mobile phase-compatible solution. Prepare working solutions fresh daily for optimal results.
The Role of Deuterated Standards in Quantitative Analysis
The use of stable isotope-labeled internal standards, such as dl-Norepinephrine-d6 Hydrochloride, is the gold standard in quantitative mass spectrometry.
The Isotope Effect: A Double-Edged Sword
While deuterated standards are invaluable, it is crucial to be aware of the potential for isotopic effects. The slight difference in mass between hydrogen and deuterium can sometimes lead to minor differences in chromatographic retention times and extraction recoveries. However, for most applications, these effects are negligible and are far outweighed by the benefits of using a co-eluting internal standard.
Advantages:
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Correction for Matrix Effects: Co-elution of the analyte and the deuterated internal standard ensures that both are subjected to the same degree of ion suppression or enhancement from the biological matrix, allowing for accurate correction.
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Improved Precision and Accuracy: By accounting for variability in sample preparation and instrument response, deuterated standards significantly improve the precision and accuracy of quantitative measurements.
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Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions.
Disadvantages:
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Potential for Isotopic Exchange: In some instances, deuterium atoms can exchange with protons from the solvent, particularly at non-stabilized positions. However, the deuterium labels in dl-Norepinephrine-d6 Hydrochloride are on the aromatic ring and the ethylamine side chain, which are generally stable under typical analytical conditions.
-
Cost: Deuterated standards are typically more expensive than their non-labeled counterparts.
Application in Bioanalysis: Quantification of Norepinephrine in Plasma by LC-MS/MS
This section provides a detailed workflow for the quantification of norepinephrine in human plasma, a common application for dl-Norepinephrine-d6 Hydrochloride.
Experimental Workflow
Caption: LC-MS/MS workflow for norepinephrine quantification.
Step-by-Step Protocol
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Sample Collection and Preparation:
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Collect whole blood in K₂EDTA tubes and centrifuge to obtain plasma.
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To a 100 µL aliquot of plasma, add a known amount of dl-Norepinephrine-d6 Hydrochloride working solution.
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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-
LC-MS/MS Parameters:
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LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in methanol.
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Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5-10 µL.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM).
-
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Mass Spectrometry Parameters (MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Norepinephrine | 170.1 | 152.1 |
| dl-Norepinephrine-d6 | 176.1 | 158.1 |
Note: These values are representative and should be optimized on the specific mass spectrometer being used.
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Data Analysis:
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Integrate the peak areas for both norepinephrine and dl-Norepinephrine-d6.
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Calculate the ratio of the norepinephrine peak area to the dl-Norepinephrine-d6 peak area.
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Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
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Determine the concentration of norepinephrine in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Biological Context: Norepinephrine Signaling Pathways
Norepinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary subtypes are α₁, α₂, β₁, and β₂ receptors, each linked to distinct intracellular signaling cascades.[4][5]
Adrenergic Receptor Signaling
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DL-Norepinephrine hydrochloride | CAS#:55-27-6 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
